4,4'-(Pyridine-2,6-diyl)dibenzoic acid

Vue d'ensemble

Description

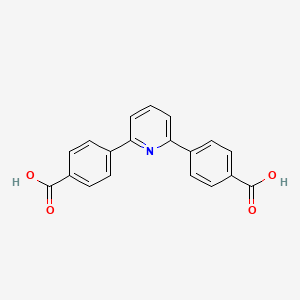

4,4’-(Pyridine-2,6-diyl)dibenzoic acid is an organic compound that features a pyridine ring flanked by two benzoic acid groups. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various advanced materials, including polymers and metal-organic frameworks .

Mécanisme D'action

Target of Action

It is known that this compound is used as a linker in the construction of metal-organic frameworks (mofs) . These MOFs can interact with various targets depending on their specific design and purpose.

Mode of Action

The mode of action of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is primarily through its role as a linker in MOFs. It helps in the formation of a three-dimensional structure, wherein the layers formed by metal ions and carboxylate groups are separated by this organic ligand . The specific interactions with its targets would depend on the nature of the MOF and the target itself.

Biochemical Pathways

It’s known that mofs have been used in various applications, including catalysis, gas storage, and drug delivery . The impact on biochemical pathways would therefore depend on the specific application of the MOF.

Result of Action

The molecular and cellular effects of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid’s action would depend on the specific MOF and its application. For instance, MOFs used in drug delivery could result in the targeted release of therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid. For example, the stability of the MOFs could be affected by factors such as temperature and humidity . The efficacy of its action could also be influenced by the specific environment in which the MOF is applied.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid typically involves the reaction of 2,6-dibromopyridine with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,6-dibromopyridine with boronic acid derivatives of benzoic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: In an industrial setting, the production of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-(Pyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitrated or halogenated derivatives.

Applications De Recherche Scientifique

4,4’-(Pyridine-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

4,4’-(Bipyridine-2,6-diyl)dibenzoic acid: Similar in structure but with a bipyridine core.

4,4’-(Pyrazine-2,6-diyl)dibenzoic acid: Contains a pyrazine ring instead of pyridine.

4,4’-(Pyridine-2,6-diylbis(oxy))dibenzoic acid: Features ether linkages between the pyridine and benzoic acid groups.

Uniqueness: 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is unique due to its specific structural arrangement, which provides enhanced stability and reactivity in various chemical processes. Its ability to form stable metal complexes and its high proton conductivity make it particularly valuable in the development of advanced materials for energy and medical applications .

Activité Biologique

4,4'-(Pyridine-2,6-diyl)dibenzoic acid (C19H15N2O4) is an organic compound notable for its unique structure, consisting of two benzoic acid groups linked by a pyridine moiety. This compound has garnered attention for its potential applications in various fields, particularly in the realm of metal-organic frameworks (MOFs), drug delivery systems, and catalysis. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and significant research findings.

The primary biological activity of this compound is attributed to its role as a linker in the formation of MOFs. These frameworks are constructed by coordinating metal ions with organic ligands, leading to three-dimensional structures that can encapsulate various molecules. The specific interactions and resulting properties depend on the metal ions used and the structural configuration of the MOF.

Key Mechanisms:

- Linker Functionality : The compound acts as a linker that stabilizes metal coordination sites, facilitating the assembly of complex structures.

- Biochemical Interactions : It may influence cellular pathways through its interactions with enzymes or receptors within biological systems.

Biochemical Pathways

The biological effects of this compound are closely tied to the applications of the MOFs it helps create. For instance:

- Drug Delivery : MOFs incorporating this linker have been explored for their ability to deliver therapeutic agents in a targeted manner.

- Catalysis : The compound's ability to form stable complexes enhances catalytic processes used in various chemical reactions.

Research Findings

Recent studies have highlighted several aspects of the biological activity associated with this compound:

Antimicrobial Activity

Research has demonstrated that derivatives and complexes formed with this compound exhibit antimicrobial properties against various pathogens. For example:

- Study Results : In vitro tests showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing antimicrobial agents .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using human cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer) and MDA-MB-231 (breast cancer) were utilized to assess cytotoxicity.

- Findings : The compound demonstrated significant cytotoxic effects at specific concentrations, suggesting its potential use in anticancer therapies .

Applications in Drug Delivery Systems

The versatility of this compound extends to its incorporation into drug delivery systems:

- MOF Structures : Research indicates that MOFs containing this linker can be tailored for controlled release applications.

- Targeted Delivery : The ability to modify the framework allows for targeted delivery of drugs to specific tissues or cells.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features compared to this compound:

| Compound Name | Unique Features |

|---|---|

| 4,4'-(Bipyridine-2,6-diyl)dibenzoic acid | Enhanced stability due to additional nitrogen atoms |

| 4,4'-(Pyrazine-2,6-diyl)dibenzoic acid | Different electronic properties affecting reactivity |

| 4,4'-(Pyridine-2,6-diylbis(oxy))dibenzoic acid | Increased solubility and different interaction profiles |

Propriétés

IUPAC Name |

4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYOMFCVEFEYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698194 | |

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099-06-5 | |

| Record name | 4,4′-(2,6-Pyridinediyl)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.